(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
This compound is a benzofuran-3-one derivative featuring a (2Z)-configured benzylidene group, substituted with 2,3-dimethoxyphenyl, hydroxy, methyl, and pyrrolidinylmethyl groups. The pyrrolidinylmethyl substituents enhance solubility and may influence stereoelectronic properties, while the 2,3-dimethoxyphenyl group contributes to lipophilicity and aromatic interactions .
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O5/c1-18-20(16-29-11-4-5-12-29)25(31)21(17-30-13-6-7-14-30)28-24(18)26(32)23(35-28)15-19-9-8-10-22(33-2)27(19)34-3/h8-10,15,31H,4-7,11-14,16-17H2,1-3H3/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQOQDRXYBIVOA-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)CN4CCCC4)O)CN5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)CN4CCCC4)O)CN5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one , often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzofuran core
- A dimethoxyphenyl group
- Multiple pyrrolidine moieties
This unique structure may contribute to its biological properties, including potential anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell cycle arrest : It has been shown to halt the progression of the cell cycle at specific checkpoints.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Apoptosis induction |
| HT29 (colon carcinoma) | <15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity on the surface of cells, influencing signaling pathways related to growth and survival.
- Gene Expression Alteration : The compound may affect the expression of genes associated with apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on A431 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
- In Vivo Model : In a mouse model of colon cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
Scientific Research Applications
The compound (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry, material science, and biochemistry.
Properties
- IUPAC Name : this compound
- Molecular Weight : 442.55 g/mol
- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on the solvent used.
Medicinal Chemistry
The compound's structural features suggest several potential applications in medicinal chemistry:
Anticancer Activity
Research indicates that benzofuran derivatives exhibit cytotoxic properties against various cancer cell lines. The presence of the pyrrolidine moiety may enhance these effects by facilitating interaction with biological targets involved in cancer progression.
Neuroprotective Effects
Some studies have suggested that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Properties
There is evidence that benzofuran derivatives possess antimicrobial activity. The compound may be effective against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Material Science
The unique structure of this compound allows for exploration in material science:
Polymer Chemistry
Due to its functional groups, the compound can be utilized as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability or unique optical properties.
Nanotechnology
Incorporating this compound into nanomaterials could improve their functionality, particularly in drug delivery systems where controlled release and targeting are critical.
Biochemistry
The compound's interactions at the molecular level can be explored further:
Enzyme Inhibition
Research into enzyme inhibitors has shown promise for compounds with similar structures. This compound could serve as a lead for developing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.
Receptor Modulation
Investigating how this compound interacts with various receptors could lead to insights into its potential as a therapeutic agent, particularly in modulating pathways related to pain and inflammation.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various benzofuran derivatives on breast cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound significantly inhibited cell proliferation and induced apoptosis.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, a benzofuran derivative demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Case Study 3: Antimicrobial Properties
A series of experiments assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting that modifications to the benzofuran structure could enhance potency.
Comparison with Similar Compounds
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Key Differences :
- Replaces the dihydrobenzofuran core with a thiazolo-pyrimidine ring.
- Substitutes pyrrolidinylmethyl groups with a 5-methylfuran-2-yl group and nitrile functionality.
- Lacks hydroxyl and methoxy groups but includes trimethylbenzylidene.
- Synthesis : Achieved via condensation with chloroacetic acid and aromatic aldehydes (68% yield) .
- Functional Implications : The nitrile group may enhance electrophilicity, while the thiazolo-pyrimidine system could modulate kinase inhibition activity.
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Key Differences: Features a 4-cyanobenzylidene group instead of 2,3-dimethoxyphenyl. Retains the nitrile group but lacks hydroxy and pyrrolidinylmethyl substituents.
- Synthesis: Similar to 11a but uses 4-cyanobenzaldehyde (68% yield) .
- Functional Implications: The electron-withdrawing cyano group may reduce aromatic donor capacity compared to methoxy substituents.
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Key Differences :
- Replaces the benzofuran system with a pyrimidoquinazoline scaffold.
- Includes a fused quinazoline ring and nitrile group but omits methoxy and pyrrolidinylmethyl functionalities.
- Synthesis : Formed via thiouracil derivative condensation with anthranilic acid (57% yield) .
Comparative Data Table
Preparation Methods
Synthesis of the Benzofuran-3-One Core
The benzofuran-3-one scaffold is typically constructed via cyclization of substituted 2-hydroxyacetophenone derivatives. A method described by J-stage involves bromination of 2′-hydroxy-5′-methoxyacetophenone (I ) using CuBr₂ in a chloroform–ethyl acetate mixture, followed by cyclization with sodium acetate in ethanol to yield 5-methoxy-3(2H)-benzofuranone (IIIa ) in 44% yield . For the target compound, the core structure likely originates from a 6-hydroxy-4-methyl-3(2H)-benzofuranone intermediate.
Key Steps:
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Bromination : CuBr₂-mediated α-bromination of 2-hydroxyacetophenone derivatives.
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Cyclization : Base-induced intramolecular etherification to form the benzofuranone ring .
Introduction of the 4-Methyl Group
Methylation at position 4 can be achieved via alkylation of the benzofuranone intermediate. A patent by Google Patents describes the use of iodomethane and potassium carbonate in dimethylformamide (DMF) to introduce methyl groups onto benzofuran derivatives . Applying this method, the ketone oxygen at position 3 of the benzofuranone core is deprotonated, followed by nucleophilic attack of methyl iodide to yield the 4-methyl derivative.
Reaction Conditions:
-
Methylating Agent : Iodomethane (1.2–2.0 equivalents).
Installation of 5,7-Bis(pyrrolidin-1-ylmethyl) Substituents
The pyrrolidin-1-ylmethyl groups at positions 5 and 7 are introduced via Mannich reactions. As reviewed in ACS Omega, benzofuran derivatives undergo bis-aminomethylation when treated with formaldehyde and pyrrolidine under acidic or basic conditions . For regioselectivity, electron-rich positions (ortho/para to existing substituents) are preferentially functionalized.
Optimized Protocol:
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Substrate : 6-Hydroxy-4-methyl-3(2H)-benzofuranone.
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Reagents : Formaldehyde (2.2 equivalents), pyrrolidine (2.2 equivalents).
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Catalyst : HCl or acetic acid.
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Solvent : Ethanol or water.
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Yield : ~60–75% (estimated based on similar Mannich reactions) .
Demethylation to Introduce the 6-Hydroxy Group
The 6-methoxy group in the intermediate is demethylated to a hydroxy group using boron tribromide (BBr₃) or aluminum chloride (AlCl₃). A patent by Google Patents highlights AlCl₃-mediated demethylation of methoxybenzofurans under reflux conditions .
Procedure:
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Reagent : BBr₃ (3.0 equivalents) in dichloromethane.
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Temperature : 0°C to room temperature.
Claisen-Schmidt Condensation for the (2Z)-2-[(2,3-Dimethoxyphenyl)methylidene] Group
The exocyclic double bond is formed via Claisen-Schmidt condensation between the benzofuran-3-one and 2,3-dimethoxybenzaldehyde. As reported by J-stage, this reaction is catalyzed by aqueous potassium hydroxide in methanol, yielding the (Z)-configured product due to steric hindrance favoring the less crowded transition state .
Optimized Conditions:
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Aldehyde : 2,3-Dimethoxybenzaldehyde (1.1 equivalents).
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Base : 50% KOH in water.
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Solvent : Methanol.
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Temperature : 60°C for 1 hour.
Stereochemical Control and Purification
The (Z)-configuration is confirmed via nuclear Overhauser effect (NOE) spectroscopy. Purification is achieved using silica gel column chromatography with hexane–ethyl acetate gradients .
Data Summary Table
Critical Analysis of Challenges
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Regioselectivity in Mannich Reaction : Ensuring bis-aminomethylation at positions 5 and 7 requires directing groups or electronic activation. The 6-hydroxy group may act as an ortho-directing group, favoring functionalization at positions 5 and 7 .
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Z-Selectivity in Claisen-Schmidt : Steric bulk of the 2,3-dimethoxyphenyl group favors the (Z)-isomer, as evidenced by similar benzylidene-benzofuranone syntheses .
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Purification Complexity : The polar hydroxy and aminomethyl groups necessitate careful chromatographic separation to isolate the target compound .
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?
The compound’s synthesis likely involves a multi-step approach, including:
- Aldol-like condensation : Formation of the benzylidene group via reaction of a substituted benzaldehyde with a benzofuranone precursor under acidic or basic conditions (e.g., acetic anhydride/sodium acetate reflux, as in ).
- Functionalization of pyrrolidinylmethyl groups : Alkylation of hydroxyl or amine groups using pyrrolidine derivatives, potentially via Mannich reactions or nucleophilic substitution (e.g., NaH/THF conditions for benzyloxy group substitutions in ).
- Protection/deprotection strategies : Use of benzyl or methoxy groups to preserve reactive sites (e.g., hydroxy groups), followed by catalytic hydrogenation or acid hydrolysis for final deprotection .
Q. How can researchers validate the stereochemical configuration of the (2Z)-benzylidene moiety?
- X-ray crystallography : Definitive confirmation of the Z-configuration via single-crystal diffraction (e.g., as applied to similar benzylidene derivatives in ).
- NMR spectroscopy : Analysis of coupling constants (e.g., H-NMR) for olefinic protons; Z-isomers typically exhibit smaller values (<12 Hz) due to restricted rotation .
- Computational modeling : DFT calculations to compare energy-minimized structures with experimental data (e.g., bond lengths and angles in ) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-MS : To quantify purity and detect byproducts (e.g., isomers or unreacted intermediates).
- Multinuclear NMR : H, C, and 2D spectra (COSY, HSQC) to resolve overlapping signals from pyrrolidinylmethyl and methoxyphenyl groups .
- IR spectroscopy : Identification of key functional groups (e.g., carbonyl at ~1700 cm, hydroxy O-H stretch at ~3200 cm) .
Advanced Research Questions
Q. What in situ monitoring techniques improve reaction efficiency?
- ReactIR or Raman spectroscopy : Real-time tracking of carbonyl or imine formation during condensation steps.
- Inline pH probes : Critical for acid/base-sensitive reactions (e.g., deprotection of methoxy groups).
- Automated liquid handlers : For precise reagent addition in air-sensitive steps (e.g., NaH-mediated alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
